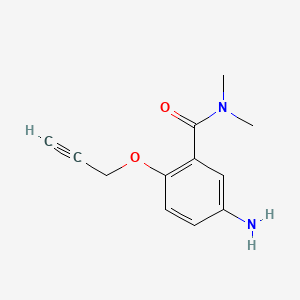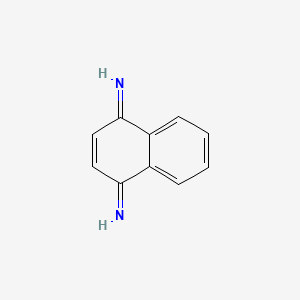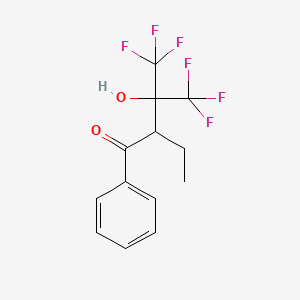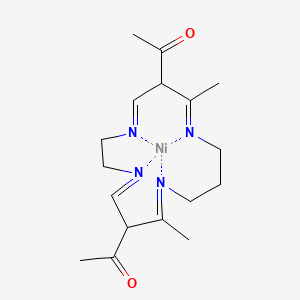
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel is a complex organometallic compound It features a nickel atom coordinated with a tetrazacyclopentadeca-tetraen ligand system
Méthodes De Préparation
The synthesis of 1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel involves multiple steps. The process typically starts with the preparation of the tetrazacyclopentadeca-tetraen ligand, followed by its coordination with a nickel precursor. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can alter the oxidation state of the nickel center.
Applications De Recherche Scientifique
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the nickel center with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other nickel-tetrazacyclopentadeca-tetraen complexes. 1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel is unique due to its specific ligand structure and acetyl groups, which can influence its reactivity and applications. Other similar compounds might include variations in the ligand system or different metal centers .
Propriétés
Numéro CAS |
38402-68-5 |
|---|---|
Formule moléculaire |
C17H26N4NiO2 |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
1-(14-acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel |
InChI |
InChI=1S/C17H26N4O2.Ni/c1-12-16(14(3)22)10-18-8-9-19-11-17(15(4)23)13(2)21-7-5-6-20-12;/h10-11,16-17H,5-9H2,1-4H3; |
Clé InChI |
BLYOZIQHAHAMBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCCN=C(C(C=NCCN=CC1C(=O)C)C(=O)C)C.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


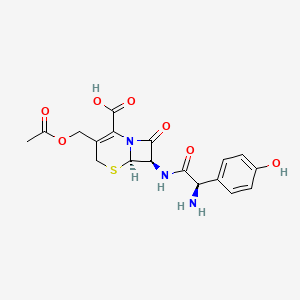
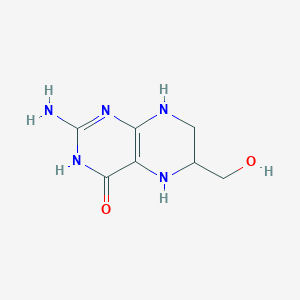

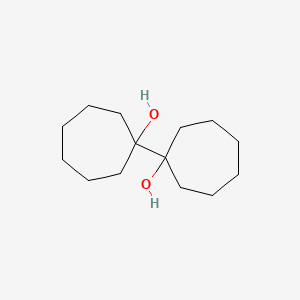
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
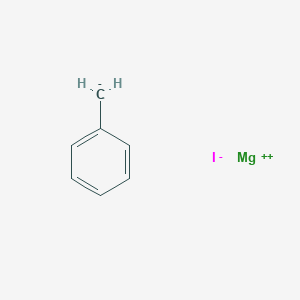

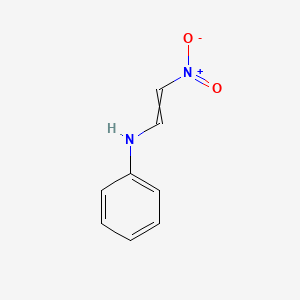
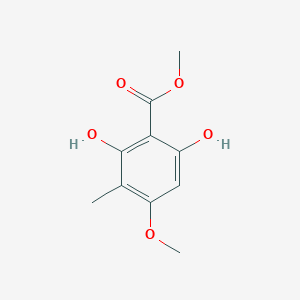

![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
